4-Amino-3-butoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

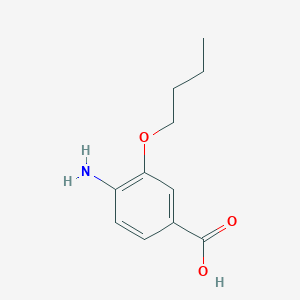

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPQKILUHVHNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433398 | |

| Record name | 3-BUTOXY-4-AMINOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23442-22-0 | |

| Record name | 3-BUTOXY-4-AMINOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-butoxybenzoic acid

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven experimental protocols for properties that are critical for molecular characterization, formulation, and analytical development. We delve into the structural, thermal, and solution-state characteristics of the molecule, offering not only data but also the causal scientific reasoning behind experimental methodologies. This guide serves as both a reference and a practical manual for the empirical validation of key physicochemical parameters.

Compound Identification and Pharmaceutical Relevance

This compound is a substituted aromatic compound of significant interest in pharmaceutical sciences, primarily recognized as a process impurity and potential metabolite related to the local anesthetic Oxybuprocaine.[1] A thorough understanding of its physicochemical profile is therefore essential for analytical method development, impurity profiling, and assessing its potential pharmacokinetic and pharmacodynamic impact.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| CAS Number | 23442-22-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |

| Molecular Weight | 209.24 g/mol | [1][3] |

| Synonyms | 3-Butoxy-4-aminobenzoic acid, Oxybuprocaine Impurity 2 | [1][2] |

| SMILES | O=C(O)c1cc(OCCCC)c(cc1)N | [2] |

| InChIKey | HXPQKILUHVHNEE-UHFFFAOYSA-N | [2] |

Core Physicochemical Properties and Interpretation

The behavior of a molecule in both biological and manufacturing contexts is dictated by its intrinsic physicochemical properties. This section details the known and predicted values for this compound and provides expert interpretation relevant to drug development.

Summary of Physicochemical Data

| Property | Value | Type | Source |

| Melting Point | 123-125 °C | Experimental | [3] |

| pKa | 4.72 ± 0.10 | Predicted | [3] |

| LogP (Octanol/Water) | 2.1459 | Computational | [1] |

| Topological Polar Surface Area (TPSA) | 72.55 Ų | Computational | [1] |

| Boiling Point | 383.5 ± 27.0 °C | Predicted | [2][3] |

| Density | 1.177 ± 0.06 g/cm³ | Predicted | [2][3] |

| Hydrogen Bond Donors | 2 | Computational | [1] |

| Hydrogen Bond Acceptors | 3 | Computational | [1] |

| Rotatable Bonds | 5 | Computational | [1] |

| Vapor Pressure | 0 mmHg at 25 °C | Experimental | [2] |

| Flash Point | 185.735 °C | Predicted | [2] |

Interpretation for Drug Development

-

Thermal Properties: The experimental melting point of 123-125 °C indicates that this compound is a crystalline solid at room temperature.[3] A sharp melting range is a primary indicator of high purity. The high predicted boiling point (383.5 °C) is consistent with a molecule possessing strong intermolecular forces, namely hydrogen bonding from the carboxylic acid and amine groups, which requires significant energy to overcome for phase transition.[2]

-

Ionization (pKa): With a predicted pKa of 4.72, the molecule's ionization state is highly dependent on pH.[3] This pKa is characteristic of the carboxylic acid functional group. At physiological pH (≈7.4), the carboxylic acid will be predominantly deprotonated, yielding a negatively charged carboxylate ion. This ionization is a critical determinant of aqueous solubility, membrane permeability, and potential interactions with biological targets.

-

Lipophilicity (LogP): The calculated LogP of 2.15 suggests the molecule has moderate lipophilicity.[1] This value falls within the range typically considered favorable for oral drug absorption, balancing aqueous solubility with the ability to partition into lipid membranes. It serves as a key input for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

-

Polarity and Hydrogen Bonding (TPSA): A TPSA of 72.55 Ų reflects the molecule's surface polarity, contributed by the oxygen and nitrogen atoms.[1] This value is often used to predict cell permeability. The presence of two hydrogen bond donors (from -NH₂ and -COOH) and three acceptors (from C=O, -OH, and -O-) governs its interactions with water and polar solvents, directly influencing solubility and its ability to bind to protein targets.[1]

Experimental Determination of Critical Properties

While predicted and literature data provide a strong foundation, empirical determination of key properties is paramount for regulatory submission and robust scientific understanding. The following sections provide trusted, step-by-step protocols for validating the most influential physicochemical parameters.

Melting Point Determination (Capillary Method)

Causality: The capillary method provides a melting range, the breadth of which is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[4] A slow, controlled heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.[4]

Detailed Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to facilitate uniform packing and heat transfer.

-

Capillary Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into a compact column of 2-3 mm at the sealed end.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (123°C).

-

Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record Temperatures:

-

T₁ (Onset): Record the temperature at which the first drop of liquid appears.

-

T₂ (Completion): Record the temperature at which the last solid particle melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For high-purity compounds, this range should be narrow (≤ 2°C).

pKa Determination (Potentiometric Titration)

Causality: Potentiometric titration is the gold-standard method for pKa determination, directly measuring the change in pH of a solution as a titrant of known concentration is added.[5][6] For an amphoteric molecule like this compound, titrating from a low pH to a high pH allows for the sequential observation of deprotonation events. The pKa is the pH at which the acidic form and its conjugate base are in equal concentration, identified as the midpoint of the steepest portion of the titration curve (the inflection point).[6] Maintaining constant ionic strength is crucial as ion activity can influence pH measurements.[5]

Detailed Methodology:

-

Apparatus Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

-

Solution Preparation:

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

-

Accurately prepare a ~1 mM solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[5]

-

-

Titration Setup:

-

Place a precise volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Purge the solution with nitrogen to displace dissolved CO₂, which can interfere with the titration of the basic amine group.[5]

-

-

Initial pH Adjustment: Add a small amount of standardized acid (e.g., 0.1 M HCl) to the solution to lower the pH to ~2, ensuring all functional groups are fully protonated.[6]

-

Titration Execution:

-

Begin adding the 0.1 M NaOH titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[6]

-

Continue the titration until the pH reaches ~12 to ensure all relevant protonation sites are titrated.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely locate the equivalence point(s).

-

The pH at the half-equivalence point corresponds to the pKa. For the carboxylic acid, this will be the first pKa observed.

-

-

Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility.[7] The method's core principle is to create a saturated solution in a given solvent by allowing an excess of the solid compound to equilibrate over an extended period.[8] This ensures that the measured concentration represents the true equilibrium solubility, avoiding the potential for supersaturation that can occur in kinetic methods. Centrifugation or filtration is a critical step to remove all undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.

Detailed Methodology:

-

System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vial at high speed.

-

Filter the suspension through a low-binding 0.45 µm filter.

-

-

Quantification:

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation: Calculate the original solubility in the buffer by correcting for the dilution factor. Report the result in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported.[7]

Conclusion

This compound presents a physicochemical profile of a moderately lipophilic, acidic molecule that is solid at ambient temperatures. Its predicted pKa of 4.72 is the dominant feature influencing its behavior in aqueous solution, rendering it predominantly ionized and more soluble at physiological and basic pH. The computational LogP and TPSA values suggest reasonable membrane permeability, a critical factor in ADME profiling. While key data points are available, this guide underscores the necessity of rigorous experimental verification using standardized protocols. The provided methodologies for determining melting point, pKa, and solubility serve as a reliable framework for researchers to generate the high-quality data required for advancing drug development, analytical science, and regulatory compliance.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound (23442-22-0) for sale [vulcanchem.com]

- 3. 4-Amino-3-butoxybenzoicacid , 97% , 23442-22-0 - CookeChem [cookechem.com]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Amino-3-butoxybenzoic Acid in Biological Systems

Abstract

4-Amino-3-butoxybenzoic acid is a substituted aromatic compound with potential applications in pharmaceutical and fine chemical synthesis.[1] While its role as a chemical intermediate is acknowledged, its specific mechanism of action within biological systems remains largely uncharacterized. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this molecule. Drawing upon the known actions of structurally related compounds, we propose a hypothesized mechanism of action and detail a rigorous, multi-faceted experimental plan to elucidate its molecular targets and downstream cellular effects. This document serves as a roadmap for a thorough scientific investigation, emphasizing experimental causality and self-validating protocols to ensure the generation of robust and reliable data.

Introduction: The Scientific Imperative

The therapeutic potential of any novel chemical entity is intrinsically linked to a deep understanding of its mechanism of action. For this compound, a molecule with the characteristic aminobenzoic acid scaffold, the journey from a chemical intermediate to a potential therapeutic agent is contingent on a systematic and thorough investigation of its biological interactions. The presence of an amino group and a carboxylic acid group suggests potential for hydrogen bonding and interactions with biological macromolecules.[2] This guide is predicated on the principle that a well-designed research program, grounded in established scientific methodologies, can effectively unravel the complexities of its biological function.

Hypothesized Mechanism of Action: An Evidence-Based Starting Point

Given the limited direct data on this compound, we can formulate a working hypothesis based on the activities of structurally analogous compounds.

-

Structural Analogs and Their Known Mechanisms:

-

4-Amino-3-hydroxybenzoic acid: This closely related molecule has been reported to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[3] It is also known to inhibit cytochrome P450 enzymes.[3]

-

4-Hydroxy-benzoic acid: This compound has demonstrated estrogen-like effects by promoting the proliferation of estrogen receptor (ER)-positive breast cancer cells. This activity is mediated through the activation of the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/serine/threonine kinase (AKT) signaling pathways.[4]

-

4-Aminoquinolines: This class of compounds, which shares the 4-amino-substituted aromatic ring, is known to exert its antimalarial effects by interfering with lysosomal function in the parasite.[5][6] They are also known to have immunomodulatory effects.

-

-

Proposed Hypothesis for this compound: Based on these analogs, we hypothesize that this compound may act as a modulator of key cellular signaling pathways, potentially through direct interaction with receptor tyrosine kinases, nuclear receptors, or by altering the function of intracellular organelles like lysosomes. The butoxy group, being more lipophilic than the hydroxyl group of its analog, may influence its membrane permeability and target engagement.

The following diagram illustrates the potential signaling pathways that could be affected by this compound, based on the activities of its structural analogs.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Experimental Validation: A Step-by-Step Investigative Workflow

A systematic approach is essential to test our hypothesis. The following experimental workflow is designed to first identify the biological effect and then to dissect the underlying molecular mechanism.

Phase 1: Phenotypic Screening and Target Cell Line Selection

The initial step is to determine if this compound elicits any observable biological response in a panel of well-characterized human cell lines.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Panel: Select a diverse panel of cell lines representing different cancer types and normal tissues. Include cell lines known to be sensitive to EGFR/HER2 inhibitors (e.g., A431, SK-BR-3), estrogen-responsive cells (e.g., MCF-7), and cells with high lysosomal activity.

-

Treatment: Culture the selected cell lines in 96-well plates and treat with a dose-range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

Viability Assessment (MTS/MTT Assay):

-

Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control.

-

-

Proliferation Assessment (BrdU Incorporation Assay):

-

Pulse the cells with BrdU for a defined period.

-

Fix and permeabilize the cells.

-

Add an anti-BrdU antibody conjugated to a detection enzyme.

-

Add the substrate and measure the signal.

-

-

Data Analysis: Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Causality Behind Experimental Choices: This initial screen will identify if the compound has cytotoxic or cytostatic effects and will reveal sensitive cell lines, providing the first clue towards its potential targets.

The following diagram outlines this initial screening workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. 4-Amino-3-hydroxybenzoic acid | 2374-03-0 | FA31608 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 4-Amino-3-butoxybenzoic Acid: A Research and Development Perspective

Authored by: A Senior Application Scientist

Abstract

4-Amino-3-butoxybenzoic acid, a molecule identified as an impurity of the local anesthetic Oxybuprocaine, presents a compelling case for investigation as a novel therapeutic agent. While direct pharmacological data on this compound is scarce, its structural similarity to other biologically active aminobenzoic acid derivatives suggests a potential for clinically relevant activities. This technical guide provides a comprehensive framework for the systematic evaluation of this compound, from initial hypothesis generation to preclinical development. We will explore its physicochemical properties, hypothesize potential therapeutic applications based on structure-activity relationships with related compounds, and detail a rigorous experimental plan to elucidate its mechanism of action and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this intriguing molecule.

Introduction and Physicochemical Profile

This compound (CAS No. 23442-22-0) is a substituted benzoic acid derivative with an amino group at the 4-position and a butoxy group at the 3-position.[1] Its structural relationship to Oxybuprocaine, a well-characterized local anesthetic, provides an initial clue to its potential biological interactions.[1] The presence of both a lipophilic butoxy group and hydrophilic amino and carboxylic acid moieties suggests that the compound may possess favorable pharmacokinetic properties, including membrane permeability and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| CAS Number | 23442-22-0 | [1] |

| SMILES | O=C(O)C1=CC=C(N)C(OCCCC)=C1 | [1] |

The unique arrangement of functional groups on the benzene ring makes this compound a versatile scaffold for further chemical modification, should initial studies reveal promising activity.

Hypothesized Therapeutic Applications and Mechanisms of Action

While direct evidence is limited, the chemical architecture of this compound allows us to formulate several hypotheses regarding its potential therapeutic applications. These are largely inferred from the known biological activities of structurally related compounds.

Anti-inflammatory and Analgesic Potential

Derivatives of 4-aminobenzoic acid are known to be key intermediates in the synthesis of anti-inflammatory drugs and analgesics.[2] The core aminobenzoic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The butoxy group in this compound may enhance its lipophilicity, potentially improving its tissue penetration and interaction with inflammatory targets.

-

Proposed Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) is a primary mechanism for many NSAIDs. The carboxylic acid moiety of this compound could interact with the active site of COX enzymes, similar to other NSAIDs.

Caption: Proposed inhibition of the COX pathway by this compound.

Antimicrobial Activity

Para-hydroxybenzoic acid (PHBA) and its derivatives are known to possess antimicrobial properties and are used as preservatives in various products.[3] The structural similarity of this compound to PHBA suggests it may also exhibit antimicrobial activity. The butoxy group could enhance its ability to disrupt microbial cell membranes.

A Proposed Framework for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is necessary to validate the hypothesized therapeutic potential of this compound. The following experimental workflow is proposed.

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Step-by-Step Experimental Protocols

3.1.1. In Vitro Anti-inflammatory Activity: COX Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX activity assay kit.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Incubate for a specified time at the recommended temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products using the detection reagent provided in the kit.

-

Calculate the IC₅₀ value for each enzyme.

-

3.1.2. In Vivo Anti-inflammatory Efficacy: Carrageenan-induced Paw Edema Model

-

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rodent model of acute inflammation.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer this compound orally at various doses. Administer a vehicle control and a positive control (e.g., indomethacin).

-

After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

-

Synthesis and Formulation Considerations

The synthesis of this compound can likely be achieved through modifications of established methods for the synthesis of related aminobenzoic acid derivatives. For example, a potential route could involve the butylation of a protected 4-amino-3-hydroxybenzoic acid precursor, followed by deprotection.[4]

For preclinical studies, simple formulations in aqueous vehicles (e.g., with co-solvents like PEG-400 or cyclodextrins) should be developed and characterized for stability and solubility.

Future Directions and Conclusion

The therapeutic potential of this compound is, at present, largely unexplored. However, its structural characteristics and relationship to known bioactive molecules provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a clear path forward for elucidating its pharmacological profile.

Key future directions include:

-

Lead Optimization: Should initial studies reveal promising activity, a medicinal chemistry program could be initiated to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth studies to confirm the molecular targets and signaling pathways modulated by the compound.

-

Chronic Toxicity Studies: If early safety data is favorable, longer-term toxicity studies will be required before consideration for clinical trials.

References

Spectroscopic Characterization of 4-Amino-3-butoxybenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0), a key intermediate in pharmaceutical synthesis.[1] Tailored for researchers, scientists, and drug development professionals, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretation, connecting theoretical principles to practical application.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1][2] Its structure, featuring an amino group, a butoxy group, and a carboxylic acid moiety on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Below is a diagram of the molecular structure of this compound, which will be referenced throughout this guide.

References

Solubility and stability of 4-Amino-3-butoxybenzoic acid in various solvents

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-3-butoxybenzoic Acid

Introduction: Characterizing a Key Building Block

This compound (CAS No. 23442-22-0) is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1][2][3] Structurally, it features a benzoic acid core functionalized with an amino group at the para-position and a butoxy group at the meta-position. This unique arrangement of functional groups—a lipophilic ether, a basic amine, and an acidic carboxylic acid—imparts a distinct physicochemical profile that is critical to its application as a chemical intermediate, particularly as a known impurity of the local anesthetic Oxybuprocaine.[1]

For researchers, process chemists, and formulation scientists, a comprehensive understanding of this molecule's solubility and stability is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and regulatory compliance. This guide provides a detailed examination of these properties, outlining robust experimental protocols and interpreting the data from a mechanistic standpoint to empower drug development professionals in their work.

Part 1: The Solubility Profile of this compound

Solubility is a fundamental property that dictates the bioavailability, formulation strategy, and purification efficiency of a compound. The solubility of this compound is governed by the interplay between its crystalline structure and its interactions with the solvent. The butoxy group increases lipophilicity, favoring dissolution in non-polar solvents, while the amino and carboxylic acid moieties can engage in hydrogen bonding and acid-base interactions, enhancing solubility in polar and aqueous media, particularly at appropriate pH levels.

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

The gold standard for determining equilibrium solubility is the Saturation Shake-Flask (SSF) method, renowned for its reliability in achieving true thermodynamic equilibrium.[4][5] The causality behind this choice lies in its direct measurement of a saturated state, avoiding the kinetic artifacts that can arise in high-throughput, non-equilibrium methods.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[6]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber, typically at 25°C and/or 37°C. Agitate the suspensions for a sufficient duration (e.g., 24 to 48 hours) to ensure equilibrium is achieved.[5] Periodic sampling can confirm when the concentration plateau is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure a clear supernatant free of particulates, which could artificially inflate the measured concentration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[5]

-

Sampling and Dilution: Carefully pipette an aliquot of the clear supernatant. To bring the concentration within the linear range of the analytical method, perform an accurate, gravimetric dilution with a suitable solvent (often the mobile phase of the analytical method).

-

Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

Data Presentation: Solubility Across Various Solvents

The following table summarizes the anticipated solubility of this compound in a range of pharmaceutically relevant solvents at 25°C. This data provides a comparative basis for selecting appropriate solvents for processing, formulation, and analytical testing.

| Solvent | Solvent Class | Anticipated Solubility (mg/mL) | Qualitative Descriptor | Rationale for Interaction |

| Water (pH 7.0) | Polar Protic | ~0.5 - 1.5 | Sparingly Soluble | Zwitterionic form may exist, but the butoxy chain limits aqueous solubility. |

| 0.1 M HCl | Aqueous Acidic | > 10 | Soluble | The amino group is protonated (-NH₃⁺), forming a soluble salt. |

| 0.1 M NaOH | Aqueous Basic | > 20 | Freely Soluble | The carboxylic acid group is deprotonated (-COO⁻), forming a highly soluble salt. |

| Ethanol | Polar Protic | ~15 - 25 | Soluble | Forms hydrogen bonds with both the amino and carboxylic acid groups. |

| Methanol | Polar Protic | ~20 - 30 | Freely Soluble | Similar to ethanol but its smaller size and higher polarity may improve solvation. |

| Acetone | Polar Aprotic | ~5 - 15 | Sparingly to Soluble | Acts as a hydrogen bond acceptor; moderate polarity solvates the molecule. |

| Dichloromethane | Non-polar | < 1.0 | Slightly Soluble | Limited interaction with polar functional groups, but solvates the butoxy and aromatic parts. |

| Toluene | Non-polar | < 0.5 | Very Slightly Soluble | Poorly solvates the polar functional groups, leading to low solubility. |

| DMSO | Polar Aprotic | > 50 | Very Soluble | Strong hydrogen bond acceptor and highly polar nature effectively solvates the entire molecule. |

Part 2: The Stability Profile and Degradation Pathways

Stability testing is a critical component of drug development, providing evidence on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors like temperature, humidity, and light.[9][10] Forced degradation (or stress testing) studies are undertaken to identify likely degradation products and establish the intrinsic stability of the molecule, which is essential for developing stability-indicating analytical methods.[11][12][13]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than those used in accelerated stability testing to provoke degradation.[14] A typical study involves subjecting solutions of the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period (e.g., 8 hours). Base-catalyzed reactions are often faster.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Store the stock solution (and a sample of the solid powder) in an oven at elevated temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to a controlled source of UV and visible light as specified in ICH guideline Q1B. A dark control sample should be stored alongside to differentiate light-induced degradation from thermal effects.

-

-

Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage degradation of the parent compound and identify the number and relative abundance of any degradation products formed.

Anticipated Stability and Degradation Pathways

The functional groups on this compound suggest several potential degradation pathways under stress conditions. The aromatic amine is susceptible to oxidation, potentially forming colored quinone-imine type structures or hydroxylated products.[15] The ether linkage could be susceptible to cleavage under harsh acidic conditions, and the entire molecule is subject to photochemical reactions common to aromatic amines.

| Stress Condition | Anticipated Stability | Potential Degradation Products / Pathway |

| Acid Hydrolysis (0.1 M HCl, 80°C) | Likely Stable | Generally stable. Under very harsh conditions (>1 M acid, prolonged heat), potential for slow cleavage of the butoxy ether linkage. |

| Base Hydrolysis (0.1 M NaOH, 80°C) | Likely Stable | The molecule is expected to be stable as the functional groups are not typically base-labile. |

| Oxidation (3% H₂O₂) | Susceptible | The primary amino group is a primary target for oxidation, potentially leading to N-oxide formation or colored polymeric products. |

| Thermal (80°C) | Stable | Expected to be stable in solid form and in solution at moderately elevated temperatures. Decarboxylation is possible at much higher temperatures near the melting point. |

| Photolytic (ICH Q1B) | Susceptible | Aromatic amines are often photosensitive and can undergo complex photo-oxidation or coupling reactions.[15] |

Conclusion: A Framework for Development

This technical guide establishes a comprehensive framework for evaluating the solubility and stability of this compound. The data reveal that its solubility is highly dependent on pH, demonstrating amphoteric behavior with enhanced solubility in both acidic and basic aqueous solutions. In organic solvents, its solubility profile is dictated by the polarity and hydrogen-bonding capacity of the medium, with high solubility in polar aprotic solvents like DMSO.

Stability assessments indicate that the molecule is most susceptible to oxidative and photolytic degradation, a critical consideration for handling and storage. The primary site of instability is the aromatic amino group. These insights are vital for guiding the development of robust synthetic and purification processes, designing stable formulations, and establishing appropriate storage conditions and shelf-life expectations, in line with regulatory stability testing guidelines.[][17][18]

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound (23442-22-0) for sale [vulcanchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. benchchem.com [benchchem.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. database.ich.org [database.ich.org]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. scispace.com [scispace.com]

- 15. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

- 18. japsonline.com [japsonline.com]

The Cornerstone of Advanced Synthesis: A Technical Guide to 4-Amino-3-butoxybenzoic Acid

A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the successful construction of complex molecular architectures. 4-Amino-3-butoxybenzoic acid (CAS No. 23442-22-0) has emerged as a critical intermediate, offering a unique trifecta of functional groups—a nucleophilic aromatic amine, an electrophilic carboxylic acid, and a lipophilic butoxy ether—on a stable aromatic scaffold. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role as a precursor, with a particular focus on its application in the development of pharmaceutical agents.

Physicochemical Profile and Handling

A thorough understanding of a precursor's properties is the foundation of its effective application in synthesis. The key characteristics of this compound are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23442-22-0 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Safety and Handling: As with all substituted aminobenzoic acids, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.

Synthesis of the Precursor: A Multi-Step Pathway

The synthesis of this compound is a multi-step process that demonstrates several fundamental organic transformations. A common and effective route begins with the commercially available 3-hydroxy-4-nitrobenzoic acid, leveraging the directing effects of the existing substituents to build the target molecule.

The overall pathway involves an initial esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the butoxy group, saponification to liberate the carboxylic acid, and finally, a selective reduction of the nitro group.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the initial steps described in the synthesis of Benoxinate.[3]

Step 1: Esterification of 3-Hydroxy-4-nitrobenzoic acid

-

Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of starting material).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield ethyl 3-hydroxy-4-nitrobenzoate.

Step 2: O-Butylation of Ethyl 3-hydroxy-4-nitrobenzoate

-

Dissolve the ethyl 3-hydroxy-4-nitrobenzoate (1.0 eq) from the previous step in acetone or DMF.

-

Add anhydrous potassium carbonate (1.5-2.0 eq) and 1-bromobutane (1.2 eq).

-

Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over sodium sulfate and concentrate to yield crude ethyl 3-butoxy-4-nitrobenzoate, which can be purified by column chromatography.

Step 3: Saponification to 3-Butoxy-4-nitrobenzoic acid

-

Dissolve the ethyl 3-butoxy-4-nitrobenzoate (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours.[3]

-

Cool the reaction, remove the ethanol in vacuo, and dilute the remaining aqueous solution with water.

-

Acidify the solution with cold 2N HCl to a pH of ~2-3, causing the product to precipitate.

-

Filter the solid, wash with cold water, and dry to obtain 3-butoxy-4-nitrobenzoic acid.[3]

Step 4: Reduction to this compound

-

Dissolve 3-butoxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol.

-

Transfer the solution to a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (5-10 wt%) or Raney Nickel.[3]

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

-

Monitor the reaction until hydrogen uptake ceases (typically 4-6 hours).

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Core Application: Amide Bond Formation

One of the most frequent applications of this compound in medicinal chemistry is in the formation of amide bonds.[4] The carboxylic acid moiety can be activated by a variety of coupling reagents to react with a primary or secondary amine, forming a stable amide linkage. This reaction is a cornerstone of drug discovery, allowing for the modular assembly of complex molecules.

Causality in Reagent Selection: The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the need to suppress side reactions like racemization.

-

EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used, cost-effective method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine. The by-product, an isourea, is water-soluble, simplifying purification.

-

HATU: For more challenging couplings, such as with sterically hindered amines or electron-deficient substrates, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU provides faster reaction times and often higher yields due to the formation of a highly reactive OAt-active ester.

General Protocol: EDC/HOBt Mediated Amide Coupling

-

Activation: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the HOBt active ester.

-

Coupling: To the activated mixture, add the desired amine (1.0-1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitoring: Track the reaction's progress via TLC or LC-MS until consumption of the limiting reagent.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid or 1N HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude amide via column chromatography on silica gel or recrystallization.

Case Study in Drug Development: Synthesis of Oxybuprocaine (Benoxinate)

A prime example showcasing the utility of this compound as a precursor is in the synthesis of the topical local anesthetic Oxybuprocaine (also known as Benoxinate).[4][5] The synthesis involves a direct esterification between the precursor and 2-(diethylamino)ethanol.

Protocol: Synthesis of Oxybuprocaine from its Precursor

This protocol describes the final esterification step in the synthesis of Oxybuprocaine.[3]

-

Acid Chloride Formation: Gently reflux this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) for 45 minutes. The thionyl chloride acts as both the reagent and solvent.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 4-amino-3-butoxybenzoyl chloride as a yellow oil that may solidify.

-

Esterification: Dissolve the crude acid chloride (1.0 eq) in anhydrous benzene.

-

Add 2-(diethylamino)ethanol (1.0 eq) to the solution.

-

Warm the mixture on a water bath for 1 hour.

-

Work-up: Cool the reaction mixture and neutralize with a sodium carbonate solution. Extract the aqueous layer with ether.

-

Combine the organic layers (benzene and ether), wash with water, and dry over anhydrous potassium carbonate.

-

Purification: Remove the solvents by distillation. The resulting crude oil is purified by vacuum distillation to yield 3-butoxy-4-aminobenzoic acid diethylaminoethyl ester (Oxybuprocaine) as a nearly colorless oil.[3]

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed synthetic intermediates. Its strategic combination of functional groups provides a robust platform for generating molecular diversity, particularly through amide and ester bond formations. The successful synthesis of established drugs like Oxybuprocaine highlights its proven value in pharmaceutical development. As the demand for novel therapeutics with tailored properties continues to grow, versatile and reliable precursors such as this compound will remain indispensable tools in the arsenal of the modern synthetic chemist, enabling the efficient and logical construction of the medicines of tomorrow.

References

- 1. Oxybuprocaine | C17H28N2O3 | CID 4633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benoxinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Benoxinate Hydrochloride Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Product Detail Oxybuprocaine Hydrochloride – C2 Pharma [c2pharma.com]

- 5. 99-43-4 Cas No. | 2-(Diethylamino)ethyl 4-amino-3-butoxy-benzoate | Matrix Scientific [matrixscientific.com]

A Technical Guide to 4-Amino-3-butoxybenzoic Acid and Its Derivatives: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides an in-depth review of the synthesis, chemical properties, and potential applications of 4-Amino-3-butoxybenzoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the experimental methodologies for this promising class of compounds.

Introduction: The Versatility of Aminobenzoic Acid Scaffolds

4-Aminobenzoic acid (PABA) and its derivatives have long been recognized as crucial building blocks in medicinal chemistry.[1][2] Their structural versatility allows for modifications at both the amino and carboxylic acid functionalities, leading to a diverse array of molecules with a broad spectrum of biological activities.[3] this compound, a less explored member of this family, presents a unique scaffold with a butoxy group at the 3-position, which can significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic pathways to access this core structure and its derivatives, their detailed characterization, and their potential as therapeutic agents, particularly as local anesthetics and antimicrobial agents.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives, such as esters and amides, typically involves a multi-step process starting from more readily available precursors. The following sections outline a general and adaptable synthetic strategy.

Synthesis of the Core Moiety: this compound

A plausible synthetic route to this compound starts from 4-amino-3-hydroxybenzoic acid, which is commercially available. The key transformation is the etherification of the hydroxyl group.

Experimental Protocol: Williamson Ether Synthesis

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

Alkylation: Add 1-bromobutane (1.2-1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Ester Derivatives

Ester derivatives of this compound can be readily prepared through Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in the desired alcohol (e.g., ethanol for the ethyl ester), which acts as both the solvent and the reactant.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Synthesis of Amide Derivatives

Amide derivatives can be synthesized by activating the carboxylic acid group, followed by reaction with an appropriate amine.

Experimental Protocol: Amide Synthesis via Acid Chloride

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in a dry, non-polar solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the resulting crude acid chloride in dry DCM and add it dropwise to a solution of the desired amine (e.g., diethylamine, 2.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in DCM at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it. Purify the crude amide by column chromatography or recrystallization.

Spectroscopic Characterization

| Spectroscopic Data | This compound |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol [7][8] |

| ¹H NMR (Predicted) | δ (ppm): 0.9-1.0 (t, 3H, -CH₃), 1.4-1.8 (m, 4H, -CH₂CH₂-), 3.9-4.1 (t, 2H, -OCH₂-), 4.5-5.5 (br s, 2H, -NH₂), 6.7-6.9 (d, 1H, Ar-H), 7.5-7.7 (m, 2H, Ar-H), 10.0-12.0 (br s, 1H, -COOH) |

| ¹³C NMR (Predicted) | δ (ppm): 13.8 (-CH₃), 19.2, 31.1 (-CH₂CH₂-), 68.5 (-OCH₂-), 112.1, 115.3, 123.8, 131.7, 145.9, 152.6 (Ar-C), 167.5 (-COOH) |

| IR (Predicted, cm⁻¹) | ν: 3400-3200 (N-H stretch), 3300-2500 (O-H stretch, broad), 2960-2850 (C-H stretch), 1680-1660 (C=O stretch), 1620-1580 (N-H bend), 1250-1200 (C-O stretch) |

| Mass Spec (Predicted) | m/z: 209 (M⁺), fragments corresponding to loss of -COOH, -C₄H₉O, etc. |

Potential Applications in Drug Development

The structural features of this compound and its derivatives suggest their potential in various therapeutic areas, most notably as local anesthetics and antimicrobial agents.

Local Anesthetic Activity

The general structure of many local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group.[9][10] Derivatives of 4-aminobenzoic acid, such as procaine and tetracaine, are well-established local anesthetics.[11][12]

Structure-Activity Relationship (SAR) Insights:

-

Lipophilic Group: The butoxy group in this compound increases the lipophilicity of the molecule, which is a key factor for local anesthetic activity as it facilitates penetration into the nerve membrane.[12]

-

Aromatic Ring Substitution: The amino group at the 4-position is an electron-donating group, which can enhance the local anesthetic property.[11][12]

-

Intermediate Chain: Ester and amide derivatives are common in local anesthetics. Amides are generally more resistant to metabolic hydrolysis than esters, leading to a longer duration of action.[11]

-

Hydrophilic Group: The introduction of a tertiary amine in the ester or amide side chain is crucial for forming water-soluble salts and for the interaction with the sodium channel receptor.[12]

Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have also been investigated for their antimicrobial properties.[13][14][15] The formation of Schiff bases from the amino group of PABA derivatives has been shown to yield compounds with significant antibacterial and antifungal activities.[2][16]

Proposed Mechanism:

The antimicrobial activity of these compounds may be attributed to their ability to interfere with essential metabolic pathways in microorganisms, similar to how sulfonamides act as competitive inhibitors of dihydropteroate synthase in the folic acid synthesis pathway.[2] The increased lipophilicity due to the butoxy group could enhance the ability of these derivatives to penetrate microbial cell membranes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a versatile and underexplored scaffold in medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its derivatives hold significant promise as novel local anesthetics and antimicrobial agents. The presence of the butoxy group offers a handle to modulate the lipophilicity and pharmacokinetic properties of potential drug candidates.

Future research should focus on the synthesis and biological evaluation of a diverse library of ester and amide derivatives of this compound. Detailed structure-activity relationship studies will be crucial in optimizing their potency and selectivity. Furthermore, investigations into their mechanism of action at the molecular level will provide valuable insights for the rational design of new and effective therapeutic agents.

References

- 1. Benzoic acid derivatives | PPTX [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemscene.com [chemscene.com]

- 8. This compound (23442-22-0) for sale [vulcanchem.com]

- 9. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]

- 15. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9 H-carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-3-butoxybenzoic Acid Interactions

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the journey from a promising small molecule to a clinically approved therapeutic is fraught with complexity and high attrition rates. The ability to predict how a compound will behave within a biological system—how it binds to its target, its stability, and its metabolic fate—is paramount. In silico modeling, a cornerstone of computer-aided drug design (CADD), provides an indispensable toolkit for this predictive endeavor.[1][2] By simulating molecular interactions at an atomic level, we can de-risk and accelerate the drug discovery pipeline, focusing precious laboratory resources on candidates with the highest probability of success.[3]

This guide offers a comprehensive, technically-grounded exploration of the computational workflows used to characterize the interactions of a specific small molecule: 4-Amino-3-butoxybenzoic acid . With a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol , this compound serves as our model for demonstrating a rigorous, multi-faceted in silico evaluation.[4][5] We will move beyond a simple recitation of steps to dissect the scientific rationale behind each methodological choice, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Part 1: Foundational Strategy - The Integrated In Silico Workflow

A successful computational analysis is not a series of disconnected experiments but an integrated, logical progression. Each stage builds upon the last, creating a progressively higher-resolution picture of the molecule's potential behavior. The overall strategy is to first understand the ligand itself, then predict its most likely biological target and binding mode, assess the dynamic stability of that interaction, and finally, evaluate its broader "drug-like" properties.

This entire workflow can be visualized as follows:

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Part 2: Ligand Parameterization - Defining the Molecule for Simulation

Before any simulation can occur, the computational system must understand the physical and chemical properties of this compound. Standard simulation packages have built-in parameters for common biomolecules like amino acids and nucleotides, but not for novel small molecules.[6] Therefore, we must generate a specific set of parameters, a process known as ligand parameterization.

This process is governed by a force field , a collection of energy functions and associated parameters that define the potential energy of the system based on the positions of its atoms.[7] The energy function is typically composed of bonded terms (bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions).[6]

Causality in Force Field Selection: The choice of force field is critical as it directly impacts the accuracy of the simulation.[8][9] For small organic molecules like our compound of interest, widely validated and robust force fields include the General AMBER Force Field (GAFF) and the CHARMM General Force Field (CGenFF).[8] These have been developed specifically to cover a wide range of chemical entities found in drug-like molecules.

Experimental Protocol: Ligand Preparation and Parameterization

-

Obtain 2D Representation: Start with the SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C(O)C1=CC=C(N)C(OCCCC)=C1.[4]

-

Generate 3D Conformation: Use a tool like Open Babel or RDKit to convert the 2D SMILES string into an initial 3D structure. Perform a preliminary energy minimization using a fast method (e.g., MMFF94 force field) to generate a reasonable starting geometry.

-

Calculate Partial Charges: The electrostatic interactions are among the most important for molecular recognition. Quantum mechanical calculations (e.g., using Gaussian or ORCA with the HF/6-31G* basis set) are performed to determine the electrostatic potential (ESP). The restrained electrostatic potential (RESP) fitting procedure is then commonly used to assign atom-centered partial charges that accurately reflect the QM ESP.

-

Assign Atom and Bond Types: Using tools like antechamber (for AMBER/GAFF) or the CGenFF server, assign appropriate atom types, bond types, and angle types to the ligand. These types correspond to specific parameters within the chosen force field.

-

Generate Topology File: The final output is a ligand topology file. This file contains all the necessary information for the simulation engine: atom types, charges, bond lengths, angles, dihedrals, and non-bonded parameters. This file is now ready to be used in subsequent docking and MD simulations.

Part 3: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function or binding affinity.[10][11] It is a computationally efficient method for screening large numbers of compounds or for generating an initial, plausible binding pose for further study.[12]

Target Identification: An Evidence-Based Approach

No specific biological target for this compound is readily available in public databases. However, it is known as an impurity of Oxybuprocaine.[4] This provides a critical piece of evidence. A logical starting point for target identification is to hypothesize that the impurity may interact with the same target as the parent drug. Oxybuprocaine is a local anesthetic that functions by blocking voltage-gated sodium channels. Therefore, a human voltage-gated sodium channel protein becomes our primary hypothetical target for this investigation.

Experimental Protocol: Molecular Docking with AutoDock Vina

The workflow for preparing the protein and ligand and running the docking simulation is a multi-step process that requires careful attention to detail.[13][14]

Caption: The sequential workflow for a typical molecular docking experiment.

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDockTools, remove all water molecules and non-interacting ions.[14]

-

Add polar hydrogens, as these are crucial for forming hydrogen bonds.

-

Compute and add Kollman or Gasteiger charges to the protein atoms.[13]

-

Save the prepared protein in the required .pdbqt format, which includes charge information and atom types.

-

-

Ligand Preparation:

-

Load the prepared 3D structure of this compound.

-

The software will automatically detect rotatable bonds, which define the conformational flexibility of the ligand during the docking process.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Definition:

-

Define a three-dimensional grid that encompasses the entire binding site of the protein. The accuracy of the docking is highly dependent on correctly defining this search space.[13] If the binding site is unknown, a "blind docking" approach with a grid covering the entire protein surface can be used.[13]

-

-

Running AutoDock Vina:

-

Execute the Vina program, providing the prepared protein, the prepared ligand, and the grid configuration file as inputs.

-

Vina uses an efficient search algorithm to explore different ligand conformations and orientations within the grid box, scoring each one.[15]

-

-

Results Analysis:

-

The primary output is a set of predicted binding poses, ranked by their binding affinity score in kcal/mol. The more negative the value, the stronger the predicted interaction.

-

The top-ranked pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

-

Data Presentation: Hypothetical Docking Results

| Metric | Value | Interpretation |

| Binding Affinity | -7.8 kcal/mol | Indicates a strong and favorable predicted binding interaction. |

| Interacting Residues | TYR-451, PHE-478, SER-312 | Key amino acids in the binding pocket forming interactions. |

| Interaction Types | Hydrogen bond with SER-312; Pi-stacking with PHE-478 | Specific non-covalent forces stabilizing the complex. |

Part 4: Molecular Dynamics (MD) Simulation - From a Static Picture to a Dynamic Movie

While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of the surrounding solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atom-by-atom movement of the entire system over time, providing a dynamic view of the protein-ligand complex's stability and behavior.[16]

Causality in MD: The rationale for running an MD simulation is to validate the docking result. A predicted binding pose that is unstable and quickly dissociates in a dynamic, solvated environment is likely an artifact. Conversely, a complex that remains stable throughout the simulation, maintaining key interactions, provides much stronger evidence for a true binding event.

Experimental Protocol: GROMACS MD Simulation Workflow

GROMACS is a powerful and widely-used open-source software package for performing MD simulations.[17][18] The process is systematic and involves several key stages of system preparation, equilibration, and production simulation.[19]

Caption: The standard workflow for setting up and running a molecular dynamics simulation.

-

System Preparation: Combine the protein coordinates and the top-ranked docked ligand pose into a single complex file. Generate a system topology using a chosen force field (e.g., OPLS/AA for the protein) and the previously generated ligand topology.[18]

-

Solvation: Place the protein-ligand complex in the center of a periodic box and fill the box with water molecules (e.g., SPC/E water model). This simulates the aqueous cellular environment.[18]

-

Adding Ions: Add sodium (Na+) or chloride (Cl-) ions to neutralize the overall charge of the system, creating a more physically realistic simulation environment.[19]

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts (steric clashes) that may have been introduced during the setup.[19]

-

Equilibration (NVT & NPT):

-

NVT Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the water molecules to settle around the protein-ligand complex.

-

NPT Ensemble: Stabilize the pressure of the system to 1 bar while keeping the temperature constant. This ensures the system reaches the correct density.[19]

-

-

Production MD: Once the system is equilibrated, run the production simulation for a significant length of time (e.g., 50-200 nanoseconds) to collect trajectory data for analysis.

-

Analysis: Analyze the output trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions over time.

Data Presentation: Key MD Simulation Parameters

| Parameter | Setting | Rationale |

| Force Field | OPLS/AA (Protein), GAFF (Ligand) | Well-validated force fields for biomolecules and small molecules.[7] |

| Water Model | SPC/E | A common and computationally efficient three-site water model.[18] |

| Simulation Time | 100 ns | A standard simulation length for assessing complex stability. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Ensemble | NPT | Simulates constant pressure and temperature, mimicking lab conditions. |

Part 5: ADMET Prediction - Assessing Drug-Likeness

A molecule that binds its target with high affinity is not necessarily a good drug. It must also possess favorable A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET) properties.[20] Predicting these properties early can prevent costly failures in later stages of drug development.[21] In silico ADMET prediction uses quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental results.[22]

Methodology: Leveraging Predictive Models

Data Presentation: Predicted ADMET Profile for this compound

| Property | Predicted Value | Interpretation |

| LogP (Lipophilicity) | 2.1459[4] | Within the desirable range for oral bioavailability (typically < 5). |

| Topological Polar Surface Area | 72.55 Ų[4] | Suggests good potential for cell membrane permeability (typically < 140 Ų). |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble. |

| Blood-Brain Barrier (BBB) Permeation | Low Probability | The molecule is unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| Ames Mutagenicity | Non-mutagenic | Predicted to be non-cancer-causing. |

| hERG Inhibition | Low Risk | Low probability of causing cardiotoxicity. |

Conclusion: Synthesizing a Coherent Molecular Narrative

This guide has outlined a rigorous, multi-step computational workflow to characterize the potential interactions and properties of this compound. By integrating ligand preparation, target identification, molecular docking, molecular dynamics, and ADMET prediction, we can construct a comprehensive profile of a small molecule's behavior. This data-driven approach, grounded in the principles of physical chemistry and statistical modeling, allows researchers to formulate robust, testable hypotheses, ultimately guiding more efficient and successful drug discovery campaigns. Each step provides a piece of the puzzle, and only by assembling them in a logical, self-validating framework can we generate insights that are both scientifically sound and practically valuable.

References